![molecular formula C26H35NO7 B1677903 Nafronyl oxalate CAS No. 3200-06-4](/img/structure/B1677903.png)
Nafronyl oxalate
Overview
Description
Nafronyl Oxalate, also known as Naftidrofuryl Oxalate or Nafronyl, is a vasodilator used in the management of peripheral and cerebral vascular disorders . It is claimed to enhance cellular oxidative capacity .
Synthesis Analysis
A study has developed a RP-HPLC method for Naftidrofuryl Oxalate and validated it as per ICH guidelines . The response surface methodology was employed with a 3-factor, 3-level Box-Behnken statistical design to facilitate method development and optimization .Molecular Structure Analysis
The molecular formula of Nafronyl Oxalate is C26H35NO7 . Its molecular weight is 473.566 .Chemical Reactions Analysis
Nafronyl Oxalate shows smooth muscle relaxation, increases cerebral blood flow as well as peripheral blood flow, cerebral adenosine triphosphate concentrations, and glucose utilization properties .Physical And Chemical Properties Analysis
Nafronyl Oxalate is a highly soluble and permeable drug substance . It has a high dissolution rate . Based on its physical-chemical properties, it might be considered to belong to the 1st or the 3rd BCS class .Scientific Research Applications
Inhibition of Serotonin Receptors
Nafronyl Oxalate has been described as inhibiting the serotonin receptors (5-HT2), resulting in vasodilation and decreasing blood pressure . This property makes it useful in the treatment of conditions related to blood pressure and vascular health.
2. Treatment of Venous and Cerebral Diseases Since the early 1980s, Nafronyl Oxalate has been used to treat several venous and cerebral diseases . Its ability to increase cerebral blood flow makes it beneficial for treating conditions related to brain health and function.
Solubility and Permeability
Nafronyl Oxalate is a highly soluble and permeable drug substance . This property is important in the pharmaceutical industry as it affects the drug’s absorption and distribution in the body.
Dissolution Rate
The dissolution rate of a drug is a critical factor in its bioavailability. Nafronyl Oxalate has a high dissolution rate, which suggests it might be considered as an immediate-release (IR) formulation .
Pharmacokinetic Behavior
Nafronyl Oxalate’s pharmacokinetic behavior is characterized by liberation, absorption, distribution, metabolism, and elimination (LADME) . Understanding these properties is crucial for determining the drug’s behavior in the body from its administration to excretion.
Smooth Muscle Relaxation
Nafronyl Oxalate shows smooth muscle relaxation . This property is beneficial in the treatment of conditions related to muscle tension and spasms.
Increases Cerebral Blood Flow
Nafronyl Oxalate increases cerebral blood flow as well as peripheral blood flow . This property is useful in the treatment of conditions related to blood circulation in the brain and peripheral regions.
8. Increases Cerebral Adenosine Triphosphate Concentrations and Glucose Utilization Nafronyl Oxalate increases cerebral adenosine triphosphate concentrations and glucose utilization . These properties are beneficial in the treatment of brain diseases and conditions related to energy metabolism in the brain.
Mechanism of Action
Safety and Hazards
Future Directions
Oxalate nephropathy (ON) can often cause progressive kidney dysfunction and there is a significant risk of end-stage kidney disease (ESKD) . This review will focus on the causes of ON, which in most cases is due to hyperoxaluria . The latest treatments being developed for hyperoxaluria and ON are discussed and areas in need of further attention are outlined .
properties
IUPAC Name |
2-(diethylamino)ethyl 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3.C2H2O4/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20;3-1(4)2(5)6/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAJNPNVUYMUCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045533 | |
Record name | Nafronyl oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nafronyl oxalate | |
CAS RN |
3200-06-4 | |
Record name | Naftidrofuryl oxalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3200-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nafronyl oxalate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nafronyl oxalate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225233 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nafronyl oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl[2-[2-(1-naphthylmethyl)-3-(tetrahydro-2-furyl)propionyloxy]ethyl]ammonium hydrogen oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.730 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAFRONYL OXALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ADB8D9388 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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